molecular formula C13H16N2O4 B14389761 Methyl 1-(2-nitrophenyl)piperidine-2-carboxylate CAS No. 89860-67-3

Methyl 1-(2-nitrophenyl)piperidine-2-carboxylate

Cat. No.: B14389761
CAS No.: 89860-67-3
M. Wt: 264.28 g/mol
InChI Key: JMSCJIMDFJQBHN-UHFFFAOYSA-N
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Description

Methyl 1-(2-nitrophenyl)piperidine-2-carboxylate is a chemical compound that belongs to the piperidine family Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-nitrophenyl)piperidine-2-carboxylate typically involves the reaction of 2-nitrobenzaldehyde with piperidine and methyl chloroformate. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps including condensation and esterification .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-nitrophenyl)piperidine-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalyst, sodium hydroxide, and hydrochloric acid. The reaction conditions vary depending on the desired transformation, with typical conditions including room temperature to moderate heating and atmospheric pressure .

Major Products

The major products formed from these reactions include the corresponding amine, carboxylic acid, and substituted aromatic compounds. These products can be further utilized in various applications, including drug development and material science .

Scientific Research Applications

Methyl 1-(2-nitrophenyl)piperidine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-(2-nitrophenyl)piperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring can also interact with receptors and enzymes, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

Methyl 1-(2-nitrophenyl)piperidine-2-carboxylate is unique due to its specific structural features, including the presence of both a nitro group and a piperidine ring. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 1-(2-nitrophenyl)piperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-19-13(16)12-8-4-5-9-14(12)10-6-2-3-7-11(10)15(17)18/h2-3,6-7,12H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSCJIMDFJQBHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCN1C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00523865
Record name Methyl 1-(2-nitrophenyl)piperidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00523865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89860-67-3
Record name Methyl 1-(2-nitrophenyl)piperidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00523865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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